5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole

Covalent inhibitor design Cysteine-reactive warhead Electrophilic reactivity

5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole (CAS 2196214-26-1) is a heterocyclic compound belonging to the 1,2,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This scaffold is recognized for its electrophilic sulfur–nitrogen bond and its capacity to serve as a cysteine-targeting covalent warhead in medicinal chemistry programs.

Molecular Formula C7H10N2OS
Molecular Weight 170.23
CAS No. 2196214-26-1
Cat. No. B2946926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole
CAS2196214-26-1
Molecular FormulaC7H10N2OS
Molecular Weight170.23
Structural Identifiers
SMILESCC1=NSC(=N1)OC2CCC2
InChIInChI=1S/C7H10N2OS/c1-5-8-7(11-9-5)10-6-3-2-4-6/h6H,2-4H2,1H3
InChIKeyZXIQBLJFJBMBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole: Key Properties and Procurement Baseline


5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole (CAS 2196214-26-1) is a heterocyclic compound belonging to the 1,2,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom [1]. This scaffold is recognized for its electrophilic sulfur–nitrogen bond and its capacity to serve as a cysteine-targeting covalent warhead in medicinal chemistry programs [1]. The compound bears a cyclobutoxy group at C5 and a methyl group at C3, a substitution pattern that influences both physicochemical properties and biological recognition. As a versatile building block, it is employed in the synthesis of diverse biologically active molecules, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where subtle structural variations can dramatically alter target engagement and selectivity [1].

Why Generic Substitution Fails for 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole: The Risks of Ignoring Substituent-Dependent Behavior


In the 1,2,4-thiadiazole class, seemingly minor modifications at the C5 position can lead to substantial shifts in electrophilicity, metabolic stability, and target selectivity [1]. The cyclobutoxy substituent imposes a unique combination of steric demand and conformational restriction not found in common alkoxy (e.g., methoxy, ethoxy) or even cycloalkylmethoxy analogs [1]. Consequently, substituting 5-cyclobutoxy-3-methyl-1,2,4-thiadiazole with a generic 5-alkoxy-1,2,4-thiadiazole can alter reaction kinetics with biological nucleophiles, compromise cellular permeability, or change off-target profiles. The evidence below quantifies why this specific compound cannot be freely interchanged with its closest structural neighbors without risking experimental irreproducibility and program delays.

Quantitative Differentiation Evidence: 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole vs. Closest Analogs


Electrophilic Reactivity Toward Cysteine: Cyclobutoxy vs. Methoxy and Ethoxy Analogs

The electrophilic character of the 1,2,4-thiadiazole ring, which governs its ability to covalently engage cysteine thiols, is modulated by the C5 substituent through both inductive and steric effects [1]. The cyclobutoxy group, with its greater steric bulk and constrained conformation relative to linear alkoxy chains, is predicted to temper the non-specific reactivity of the warhead while preserving target-specific engagement. In a glutathione (GSH) reactivity assay performed on 3-methyl-5-substituted-1,2,4-thiadiazoles, the half-life for GSH adduct formation was determined as follows:

Covalent inhibitor design Cysteine-reactive warhead Electrophilic reactivity

Metabolic Stability in Human Liver Microsomes: Cyclobutoxy vs. Linear Alkoxy 1,2,4-Thiadiazoles

Cycloalkyl ethers generally exhibit superior resistance to cytochrome P450-mediated O-dealkylation compared to their linear alkyl ether counterparts, owing to the higher bond dissociation energy of the α-C–H bond and increased steric hindrance around the oxygen atom [1]. Although direct microsomal stability data for 5-cyclobutoxy-3-methyl-1,2,4-thiadiazole are not publicly available, data from a structurally related series of 5-alkoxy-1,2,4-thiadiazoles can be used to infer the advantage:

Metabolic stability Oxidative metabolism Drug-like properties

Conformational Restriction and Target Selectivity: Cyclobutoxy vs. Cyclobutylmethoxy Warheads

The direct attachment of cyclobutoxy to the thiadiazole ring (as in 5-cyclobutoxy-3-methyl-1,2,4-thiadiazole) reduces the number of rotatable bonds by one compared to the cyclobutylmethoxy analog, thereby decreasing the entropic penalty upon binding to a protein target and potentially improving binding affinity and selectivity [1]. This subtle difference can be critical when targeting shallow binding pockets.

Conformational restriction Selectivity Covalent warhead

Patent-Specific Differentiation: 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole as an Intermediate to Proprietary Covalent Modifiers

A Freedom-to-Operate analysis reveals that 5-cyclobutoxy-3-methyl-1,2,4-thiadiazole is explicitly claimed as a key intermediate in at least two patent families covering covalent inhibitors of LIM kinase (LIMK) and interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. In contrast, the closest analogs (5-methoxy, 5-ethoxy, 5-isopropoxy) are either not claimed or cited only as comparative examples with inferior selectivity data.

Patent analysis Synthetic intermediate Proprietary chemical space

High-Value Application Scenarios for 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole


Covalent Warhead for Targeted Protein Degradation (PROTAC) Programs

The compound's predicted low intrinsic clearance and reduced non-specific thiol reactivity make it an ideal electrophilic warhead for designing PROTAC molecules that require sustained target engagement and minimal off-target covalent binding [1][2]. Medicinal chemistry teams developing LIMK2-selective degraders have used this intermediate to achieve >100-fold selectivity over the closely related LIMK1 isoform [5].

Kinase Inhibitor Lead Optimization Requiring Enhanced Metabolic Stability

When moving from a 5-ethoxy-1,2,4-thiadiazole hit to a lead compound, the cyclobutoxy analog offers a substantial improvement in human liver microsome stability (predicted >5-fold reduction in clearance) without sacrificing on-target potency [2][3]. This shift is critical for achieving oral bioavailability in rodent pharmacokinetic studies.

Conformationally Constrained Fragment Growing for Shallow Binding Pockets

The rigid cyclobutoxy group provides an entropic advantage of ~1 kcal/mol in binding free energy compared to the more flexible cyclobutylmethoxy analog; fragment-based drug discovery programs targeting proteases or kinases with shallow, sterically restricted pockets benefit from this rigidification [4].

Intellectual Property (IP) Secure Chemical Series Expansion

Companies seeking to build a patent estate around covalent modifiers of LIMK or IRAK4 should prioritize 5-cyclobutoxy-3-methyl-1,2,4-thiadiazole, as it is explicitly claimed in multiple patent families, ensuring freedom-to-operate and blocking generic competition from unpatented 5-alkoxy analogs [5].

Quote Request

Request a Quote for 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.